REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[C:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:17])[CH3:16])=[CH:10][CH:9]=1)#[N:6]>C(OC(=O)C)(=O)C>[C:5]([CH2:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14][C:15](=[O:17])[CH3:16])=[C:10]([N+:1]([O-:4])=[O:2])[CH:9]=1)#[N:6]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC1=CC=C(C=C1)NC(C)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained an internal temperature below −5° C
|
Type
|
TEMPERATURE
|
Details
|
while warming to room temperature
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined extracts were washed with 10% Na2CO3 and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel with 1:1 hexanes/ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CC(=C(C=C1)NC(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.82 g | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |